N-(4-chlorophenyl)-6-methyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(4-chlorophenyl)-6-methyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-6-methyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with an appropriate ketone, followed by cyclization and functionalization steps . The reaction conditions often involve the use of catalysts such as iodine and oxidizing agents like potassium persulfate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-6-methyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .
Scientific Research Applications
N-(4-chlorophenyl)-6-methyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6-methyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
- 3-(pyridin-2-yl)imidazo[1,5-a]pyridine
Uniqueness
N-(4-chlorophenyl)-6-methyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its 4-chlorophenyl group enhances its binding affinity to certain enzymes, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C19H15ClN4 |
---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-methyl-2-pyridin-3-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H15ClN4/c1-13-4-9-17-23-18(14-3-2-10-21-11-14)19(24(17)12-13)22-16-7-5-15(20)6-8-16/h2-12,22H,1H3 |
InChI Key |
UAYMSYVJWUSTKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC=C(C=C3)Cl)C4=CN=CC=C4)C=C1 |
Origin of Product |
United States |
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